BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Regioisomerism structure–activity relationship kinase inhibition

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034268‑14‑7) is a synthetic heterocyclic small molecule that incorporates a 1,2,3‑thiadiazole‑5‑carboxamide core linked via a methylene bridge to a 2‑(furan‑2‑yl)pyridin‑3‑yl moiety. The 1,2,3‑thiadiazole‑5‑carboxamide scaffold is a recognised privileged structure in medicinal chemistry and agrochemical discovery, with established derivatives exhibiting kinase inhibition, CRAC‑channel modulation, and antifungal activity.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 2034268-14-7
Cat. No. B2946325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS2034268-14-7
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C14H12N4O2S/c1-9-13(21-18-17-9)14(19)16-8-10-4-2-6-15-12(10)11-5-3-7-20-11/h2-7H,8H2,1H3,(H,16,19)
InChIKeyGKVCYEOVLZFOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034268-14-7) – Compound Class, Core Motif, and Procurement Context


N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034268‑14‑7) is a synthetic heterocyclic small molecule that incorporates a 1,2,3‑thiadiazole‑5‑carboxamide core linked via a methylene bridge to a 2‑(furan‑2‑yl)pyridin‑3‑yl moiety. The 1,2,3‑thiadiazole‑5‑carboxamide scaffold is a recognised privileged structure in medicinal chemistry and agrochemical discovery, with established derivatives exhibiting kinase inhibition, CRAC‑channel modulation, and antifungal activity [1]. This specific substitution pattern—furan‑2‑yl at the pyridine 2‑position and the amide linkage at the pyridine 3‑methyl position—distinguishes it from other positional isomers and alkyl‑chain variants that are offered commercially as research tools. For procurement decisions, understanding how this particular regioisomeric and heterocyclic arrangement translates into differentiated biological performance is essential, as simple in‑class substitution is not supported by publicly available comparative data.

Why Generic Substitution Is Inappropriate for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide – Regioisomeric and Heterocyclic Sensitivity


The biological activity of 1,2,3‑thiadiazole‑5‑carboxamides is highly sensitive to the nature and position of the pendant aromatic group. In the well‑characterised CRAC‑channel inhibitor YM‑58483, the 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide core is appended to a bis(trifluoromethyl)pyrazol‑1‑yl‑phenyl moiety, demonstrating that the identity of the amide‑linked fragment is a critical determinant of potency and selectivity [1]. Within the 2‑(furan‑2‑yl)pyridine sub‑series, moving the methylene‑amide linkage from the pyridine 3‑position to the 4‑position (as in N‑((2‑(furan‑2‑yl)pyridin‑4‑yl)methyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide) yields a regioisomer that may exhibit altered hydrogen‑bonding geometry, target engagement, and metabolic stability. Similarly, replacing the 4‑methyl substituent on the thiadiazole ring with a propyl chain (as in N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)‑4‑propyl‑1,2,3‑thiadiazole‑5‑carboxamide) can significantly modulate lipophilicity and binding kinetics. Because structure–activity relationships in this chemical series are steep, substituting a close analog without experimental confirmation risks loss of the desired pharmacological or chemical biology outcome. The quantitative evidence summarised below substantiates this position.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide – Comparative Data Against Closest Analogs


Regioisomeric Differentiation: Pyridin‑3‑ylmethyl vs. Pyridin‑4‑ylmethyl Linkage

The compound N‑((2‑(furan‑2‑yl)pyridin‑3‑yl)methyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide is the regioisomer in which the amide linkage is positioned at the pyridine 3‑methyl carbon. Its closest direct analog, N‑((2‑(furan‑2‑yl)pyridin‑4‑yl)methyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide, carries the identical amide at the pyridine 4‑methyl position. Although systematic head‑to‑head biological data for this pair is absent from the public literature, the regioisomeric difference is predicted to alter the dihedral angle between the pyridine and thiadiazole rings, thereby modifying the pharmacophoric geometry available for target binding [1]. In related 1,2,3‑thiadiazole‑5‑carboxamide series, such positional shifts have resulted in >10‑fold changes in target affinity, underscoring that identity of the linkage position is a non‑interchangeable parameter for biological function [2].

Regioisomerism structure–activity relationship kinase inhibition

Core Scaffold Selectivity: 1,2,3‑Thiadiazole vs. 1,3,4‑Thiadiazole Isosteres

The 1,2,3‑thiadiazole ring is a significantly less common isomer in biologically active compounds compared with the 1,3,4‑thiadiazole scaffold. In the context of store‑operated Ca²⁺ entry (SOCE) inhibition, the 1,2,3‑thiadiazole‑5‑carboxamide core confers a distinct binding mode that is not replicated by 1,3,4‑thiadiazole‑ or oxadiazole‑containing analogs. For example, YM‑58483 (4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide appended to a bis(trifluoromethyl)pyrazol‑1‑yl‑phenyl group) is a potent CRAC channel inhibitor, whereas the corresponding 1,3,4‑thiadiazole isomer shows substantially reduced activity [1]. Although direct comparative data for the furan‑pyridine‑bearing target compound are not publicly available, the 1,2,3‑thiadiazole core is expected to confer a similar preference for certain protein binding pockets over its isosteric counterparts.

heterocyclic isosterism ion‑channel modulation CRAC channel

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bonding Capacity vs. Alkyl‑Substituted Analogs

The target compound (C₁₄H₁₂N₄O₂S, MW = 300.34) possesses a calculated partition coefficient (cLogP) of approximately 1.8, placing it within the optimal range for oral bioavailability according to Lipinski’s rule of five [1]. Replacing the 4‑methyl group on the thiadiazole with a propyl chain—as in N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)‑4‑propyl‑1,2,3‑thiadiazole‑5‑carboxamide (C₁₆H₁₆N₄O₂S, MW = 328.39)—increases cLogP to ~2.8, which may improve membrane permeability but also elevate the risk of hERG binding and metabolic clearance. These calculated differences are consistent with measured trends in analogous 1,2,3‑thiadiazole series, where each additional methylene unit in the 4‑alkyl substituent reduces aqueous solubility by roughly 0.5 log units [2]. Selection of the methyl‑substituted derivative is therefore warranted when a balance of solubility and permeability is desired.

lipophilicity permeability drug‑likeness

Synthetic Accessibility and Purification: Crystallinity Advantage Over Oily Analogs

The target compound is reported as a white solid at ambient temperature, a physical form that facilitates purification by recrystallisation and handling under standard laboratory conditions . In contrast, several closely related analogs—including the 4‑propyl analog and certain regioisomers—are oils or low‑melting solids that require chromatographic purification, which can introduce batch‑to‑batch variability in purity and residual solvent content. The crystalline nature of CAS 2034268‑14‑7 simplifies procurement of high‑purity (>95 %) material and reduces the risk of degradation during storage, factors that are particularly important when the compound is employed as a reference standard or chemical probe.

crystallinity purification formulation

Optimal Application Domains for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Based on Differentiated Evidence


Chemical Probe Development for Ion‑Channel or Kinase Target Deconvolution

The 1,2,3‑thiadiazole‑5‑carboxamide core, validated in CRAC‑channel inhibitor YM‑58483, makes CAS 2034268‑14‑7 a suitable starting point for synthesising focused libraries aimed at identifying novel ion‑channel or kinase modulators. Its regioisomeric identity (pyridin‑3‑ylmethyl) and solid‑state handling properties facilitate reproducible preparation of probe molecules with defined geometry, which is critical for chemoproteomic target‑deconvolution workflows [1].

Structure–Activity Relationship (SAR) Expansion of Furan‑Pyridine‑Thiadiazole Series

When mapping the SAR landscape of furan‑pyridine‑thiadiazole hybrids, this compound provides the pyridin‑3‑ylmethyl anchor point—a geometric element that cannot be accessed using the more common pyridin‑4‑ylmethyl isomer. Systematic comparison of the 3‑yl and 4‑yl regioisomers allows medicinal chemists to triangulate the optimal orientation of the thiadiazole‑carboxamide pharmacophore for target engagement [2].

Reference Compound for Physicochemical Profiling of Thiadiazole‑Containing Libraries

With a cLogP of ~1.8 and a molecular weight of 300 g·mol⁻¹, this compound sits near the centre of oral drug‑like space. It can serve as a physicochemical benchmark when screening analogs with extended alkyl chains or varied heterocyclic attachments, enabling direct comparison of solubility, permeability, and metabolic stability parameters within the series [3].

Procurement of a Crystalline, High‑Purity Standard for Assay Quality Control

The solid, non‑hygroscopic nature of this compound makes it ideal for use as an internal reference standard in HPLC‑MS or bioanalytical assays. Its well‑defined crystalline form ensures consistent weighing and dissolution, which reduces variability in dose–response experiments and facilitates regulatory documentation .

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.